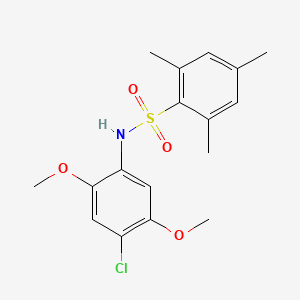

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Description

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a substituted phenyl ring (4-chloro-2,5-dimethoxyphenyl) linked to a 2,4,6-trimethylbenzenesulfonamide group. Sulfonamides are known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The chloro and methoxy substituents on the phenyl ring may enhance lipophilicity and receptor binding, while the trimethyl groups on the benzenesulfonamide moiety likely contribute to steric effects and metabolic stability .

Properties

Molecular Formula |

C17H20ClNO4S |

|---|---|

Molecular Weight |

369.9 g/mol |

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C17H20ClNO4S/c1-10-6-11(2)17(12(3)7-10)24(20,21)19-14-9-15(22-4)13(18)8-16(14)23-5/h6-9,19H,1-5H3 |

InChI Key |

VRIJBYUDKIBUON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has diverse applications in scientific research:

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe family (e.g., 25C-NBOMe, 25B-NBOMe) shares the 4-chloro-2,5-dimethoxyphenyl or related substituents but differs in core structure. For example:

Key Differences :

Functional Groups : The ethanamine in NBOMe compounds confers high affinity for serotonin receptors (5-HT2A), while sulfonamides often target enzymes (e.g., cyclooxygenase) or ion channels .

Toxicity : NBOMe derivatives are associated with severe neurotoxicity and fatalities due to overstimulation of 5-HT receptors. In contrast, sulfonamides like the target compound may exhibit lower acute toxicity, contingent on substituents .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Pharmacological Target | Toxicity Profile |

|---|---|---|---|---|

| Target Compound | Sulfonamide | 4-chloro-2,5-dimethoxy, 2,4,6-trimethyl | Enzymes/Receptors* | Likely moderate |

| 25C-NBOMe | Ethanamine | 4-chloro-2,5-dimethoxy, N-benzyl | 5-HT2A | High (neurotoxic) |

| 25C-NBF | Fluorinated benzyl | 4-chloro-2,5-dimethoxy, 2-fluorobenzyl | 5-HT2A | High (similar to NBOMe) |

| 2,5-Dichloro-N-(4-methoxyphenyl)sulfonamide | Sulfonamide | 2,5-dichloro, 4-methoxy | Antimicrobial* | Low (typical sulfonamide) |

Sulfonamide Derivatives with Varied Substituents

- 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide : Shares the sulfonamide backbone but lacks the trimethyl and dimethoxy groups. This compound demonstrates antimicrobial activity, suggesting that chloro and methoxy groups enhance membrane penetration .

- N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide: Part of an azo dye structure, highlighting the versatility of the 4-chloro-2,5-dimethoxyphenyl group in non-pharmaceutical applications. The sulfonamide group in the target compound likely improves water solubility compared to azo derivatives .

Physicochemical Properties :

Functional Group Impact on Bioactivity

- Ethanamine vs. Sulfonamide: NBOMe compounds act as potent 5-HT2A agonists due to the ethylamine linker, which mimics endogenous serotonin. The sulfonamide group, however, may shift activity toward enzyme inhibition (e.g., carbonic anhydrase) or anti-inflammatory pathways .

- Halogen Substitution : Bromo or iodo substituents in NBOMe derivatives (e.g., 25B-NBOMe, 25I-NBOMe) increase receptor binding affinity but also toxicity. The target compound’s chloro group balances lipophilicity and metabolic stability .

Biological Activity

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

- Chlorine and Methoxy Substituents : The presence of a chlorine atom and two methoxy groups on the aromatic ring significantly influence its biological properties.

- Sulfonamide Group : This functional group is known for its role in various pharmacological activities.

Molecular Formula

- Molecular Formula : C15H18ClN1O3S

- Molecular Weight : 321.83 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit antimicrobial properties. A study conducted on similar compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is primarily attributed to the inhibition of folate synthesis, which is crucial for bacterial growth.

| Compound | Activity | Target Organism |

|---|---|---|

| N-(4-chloro-2,5-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide | Moderate | E. coli |

| Sulfanilamide | Strong | Staphylococcus aureus |

Anticancer Activity

Sulfonamides have also been investigated for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. The proposed mechanism involves the modulation of signaling pathways associated with cell survival.

Case Study: In Vitro Analysis

In a controlled laboratory setting, this compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibits proliferation |

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Research has indicated that sulfonamides can act as inhibitors of carbonic anhydrases and other key enzymes involved in metabolic processes.

Enzyme Activity Table

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase II | Competitive | 10 |

| Dipeptidyl Peptidase IV | Non-competitive | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Folate Synthesis Inhibition : Similar to traditional sulfa drugs, it may inhibit bacterial dihydropteroate synthase.

- Apoptosis Induction : In cancer cells, it may activate caspase pathways leading to programmed cell death.

- Enzyme Modulation : It can alter enzyme activities critical for cellular metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.